molecular formula C17H22N6O2 B2391807 (Z)-2-Cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-N-(2H-triazol-4-ylmethyl)prop-2-enamide CAS No. 1376440-04-8

(Z)-2-Cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-N-(2H-triazol-4-ylmethyl)prop-2-enamide

Cat. No.: B2391807
CAS No.: 1376440-04-8
M. Wt: 342.403
InChI Key: COEZXBYHGYZJCX-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-N-(2H-triazol-4-ylmethyl)prop-2-enamide is a useful research compound. Its molecular formula is C17H22N6O2 and its molecular weight is 342.403. The purity is usually 95%.
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Biological Activity

The compound (Z)-2-Cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-N-(2H-triazol-4-ylmethyl)prop-2-enamide is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H23N4O3C_{18}H_{23}N_{4}O_{3} with a complex structure that incorporates a cyano group, pyrrole moiety, and a triazole ring. The presence of these functional groups is crucial for its biological activity.

Structural Features

FeatureDescription
Molecular Weight 359.4 g/mol
Functional Groups Cyano, Pyrrole, Triazole
LogP Indicates hydrophobicity (to be determined)

Anticancer Properties

Recent studies have suggested that compounds with similar structural motifs exhibit significant anticancer properties. For instance, triazole derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.

The proposed mechanisms by which this compound may exert its anticancer effects include:

  • Inhibition of Tyrosine Kinases : Compounds with triazole rings can inhibit key signaling pathways involved in cancer progression.
  • Induction of Apoptosis : Activation of apoptotic pathways through modulation of proteins like PARP and EGFR has been observed in related compounds.

Case Studies

  • Study on Indolyl-Triazole Hybrids :
    • A related study synthesized indolyl-triazole hybrids that showed cytotoxicity against breast cancer (MCF-7) and liver cancer (HepG2) cells.
    • Compounds exhibited IC50 values ranging from 0.32 μM to 6.21 μM, indicating potent anticancer activity compared to standard treatments like Erlotinib .
  • Dual Enzyme Inhibition :
    • Compounds similar to the one demonstrated dual inhibition of EGFR and PARP-1 with IC50 values significantly lower than those of established drugs. For example:
    CompoundEGFR IC50 (nM)PARP-1 IC50 (nM)
    Compound 13b62.41.24
    Erlotinib801.49
    This indicates the potential for enhanced therapeutic efficacy through dual-target strategies .

Potential Applications

The biological activities suggest several pharmacological applications:

  • Cancer Therapy : Due to its cytotoxic properties against various cancer cell lines.
  • Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, warranting further investigation into this area.

Safety and Toxicity

While preliminary data indicate promising biological activity, comprehensive toxicity studies are necessary to evaluate the safety profile of this compound before clinical applications can be considered.

Properties

IUPAC Name

(Z)-2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-N-(2H-triazol-4-ylmethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2/c1-11-5-14(13(3)23(11)12(2)10-25-4)6-15(7-18)17(24)19-8-16-9-20-22-21-16/h5-6,9,12H,8,10H2,1-4H3,(H,19,24)(H,20,21,22)/b15-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEZXBYHGYZJCX-UUASQNMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C(C)COC)C)C=C(C#N)C(=O)NCC2=NNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C(C)COC)C)/C=C(/C#N)\C(=O)NCC2=NNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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